See also: Clorazepate dipotassium (preferred); Clorazepate (has active moiety).
Tranxene
CAS No.:
Cat. No.: VC14151459
Molecular Formula: C16H11ClK2N2O4
Molecular Weight: 408.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H11ClK2N2O4 |
---|---|
Molecular Weight | 408.92 g/mol |
IUPAC Name | dipotassium;7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate;hydroxide |
Standard InChI | InChI=1S/C16H11ClN2O3.2K.H2O/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12;;;/h1-8,14H,(H,18,20)(H,21,22);;;1H2/q;2*+1;/p-2 |
Standard InChI Key | QCHSEDTUUKDTIG-UHFFFAOYSA-L |
SMILES | C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+] |
Canonical SMILES | C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Clorazepate dipotassium is a 1,4-benzodiazepine derivative with the empirical formula and a molecular weight of 408.92 g/mol . Its structural backbone consists of a diazepine ring fused to a benzene moiety, substituted with chlorine at position 7 and a carboxylate group at position 3 (Figure 1). The dipotassium salt formulation enhances water solubility (>100 mg/mL), though aqueous solutions are alkaline (pH ~9–10) and prone to degradation under acidic conditions .
Table 1: Physicochemical Properties of Clorazepate Dipotassium
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 408.92 g/mol |
Solubility | Freely soluble in water; insoluble in ethanol, ether, chloroform |
UV Absorption (λ<sub>max</sub>) | 231 nm (ε = 33,500), 311 nm (ε = 2,450) |
pKa | 2.8 (carboxylic acid), 11.5 (amine) |
The crystalline powder exhibits light yellow coloration and is formulated into T-TAB tablets (3.75 mg, 7.5 mg, 15 mg) with color-specific FD&C dyes . Excipients include microcrystalline cellulose and magnesium stearate to enhance stability .
Pharmacological Mechanism and Neurophysiological Effects
As a benzodiazepine, clorazepate potentiates γ-aminobutyric acid (GABA) neurotransmission by binding to the GABA<sub>A</sub> receptor’s α-subunit, increasing chloride ion influx and neuronal hyperpolarization . This mechanism underlies its anxiolytic, anticonvulsant, and muscle-relaxant properties.
Electroencephalographic (EEG) studies demonstrate dose-dependent effects:
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5–15 mg doses: Increase β-wave activity (13–30 Hz) and reduce auditory-evoked potentials, correlating with diminished alertness .
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Chronic dosing (15 mg/day): Sustained suppression of θ-waves (4–8 Hz), linked to reduced anxiety scores in clinical trials .
Psychomotor impairment becomes significant at ≥15 mg, with subjective reports of sociability changes and sedation . Unlike older benzodiazepines, clorazepate’s active metabolite, desmethyldiazepam, has a prolonged half-life (48–96 hours), enabling once-daily dosing .
Clinical Indications and Therapeutic Efficacy
Anxiety Disorders
TRANXENE is FDA-approved for short-term anxiety management (≤4 months), with a recommended dose of 15–60 mg/day in divided doses . In a 14-day trial, 15 mg/day reduced Hamilton Anxiety Scale scores by 40% compared to placebo, though tolerance risk necessitates periodic reevaluation .
Alcohol Withdrawal
A fixed-dose regimen (30 mg/day tapering over 10 days) alleviates withdrawal symptoms (e.g., tremors, agitation) by day 3 in 85% of cases, per observational data .
Pharmacokinetics and Metabolism
Clorazepate is a prodrug rapidly decarboxylated in gastric acid to desmethyldiazepam, which achieves peak plasma concentrations () of 1.0 μg/mL within 2 hours . Key pharmacokinetic parameters:
Table 2: Pharmacokinetic Profile of Desmethyldiazepam
Parameter | Value |
---|---|
Bioavailability | 85% (oral) |
Protein Binding | 98% |
Volume of Distribution | 1.1 L/kg |
Half-Life | 48–96 hours |
Metabolism | Hepatic CYP3A4/2C19 oxidation |
Excretion | Renal (70%), fecal (30%) |
Autoinduction of CYP3A4 may reduce serum levels by 30% after 14 days, necessitating dose adjustments .
Emerging Research and Unmet Needs
Recent studies highlight two underexplored areas:
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